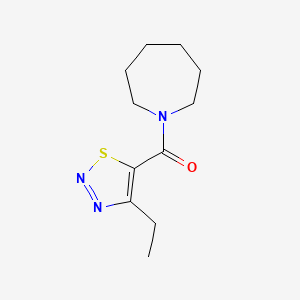![molecular formula C14H16FN3O B7571236 N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in research. The compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various physiological and biochemical processes.
Mecanismo De Acción
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide is its potent inhibitory effect on COX-2, which makes it a valuable tool for investigating the role of COX-2 in different physiological and biochemical processes. However, the compound also has some limitations. For example, it has been found to have a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are numerous future directions for research on N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of various inflammatory and neurodegenerative diseases. Additionally, the compound could be used as a tool to investigate the role of COX-2 in different physiological and biochemical processes.
Métodos De Síntesis
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-fluorobenzaldehyde with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form 2-fluorobenzyl alcohol. The alcohol is then reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to form the desired compound.
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has been found to have numerous applications in scientific research. The compound has been used as a tool to investigate the role of various enzymes and receptors in different physiological and biochemical processes. It has also been used to study the mechanisms of action of different drugs and their interactions with biological systems.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-12(8-16-18(10)3)14(19)17(2)9-11-6-4-5-7-13(11)15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWAEEMCPNSIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(furan-2-yl)-N,N-dimethyl-N'-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7571153.png)
![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)
![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7571182.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
